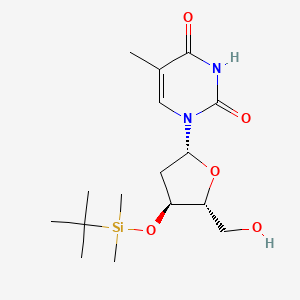

3'-O-(t-butyldimethylsilyl)thymidine

Overview

Description

3’-O-(t-butyldimethylsilyl)thymidine is a highly significant compound within the biomedicine sector due to its extensive usage across diverse applications . This compound serves as a precursor in the synthesis of potent antiviral medications exemplified by AZT, renowned for its efficacy in the treatment of HIV/AIDS . It is chemically stable and has been shown to be a potential biomarker for the diagnosis of fetal bovine spongiform encephalopathy (BSE) .

Synthesis Analysis

The synthesis of 3’-O-(t-butyldimethylsilyl)thymidine involves reactions of O-t-butyldimethylsilyl-protected thymidine with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), leading to activation of the C4 amide carbonyl by formation of putative O4-(benzotriazol-1-yl) derivatives .Molecular Structure Analysis

The molecular formula of 3’-O-(t-butyldimethylsilyl)thymidine is C16H28N2O5Si . The average mass is 356.489 Da and the monoisotopic mass is 356.176758 Da .Chemical Reactions Analysis

The chemical reactions involving 3’-O-(t-butyldimethylsilyl)thymidine are primarily associated with its role as a precursor in the synthesis of antiviral medications . It undergoes reactions with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) leading to activation of the C4 amide carbonyl .Physical and Chemical Properties Analysis

The physical and chemical properties of 3’-O-(t-butyldimethylsilyl)thymidine include a molecular weight of 356.49 g/mol . It has a predicted density of 1.17±0.1 g/cm3 .Scientific Research Applications

Synthesis of Pyrimidine Nucleosides

3'-O-(t-Butyldimethylsilyl)thymidine has been utilized in the synthesis of various pyrimidine nucleosides. For instance, BischofbergerNorbert (1987) demonstrated its conversion into 4-0-triisopropylphenylsulfonyl derivatives for producing 4-C-substituted pyrimidine nucleosides (BischofbergerNorbert, 1987).

Precursors in Thymidine Synthesis

Alauddin and Conti (1994) explored the use of this compound as a precursor for thymidine synthesis, noting its effectiveness in introducing a methyl group at the 5 position of thymidine (Alauddin & Conti, 1994).

Labeling in Cell Proliferation Studies

This compound has been used in labeling cells for studying cell proliferation. Studies like those conducted by Maenza and Harding (1962) employed it for examining cells under replication stimulation (Maenza & Harding, 1962).

Development of Nucleic Acid Derivatives

Taguchi et al. (2005) successfully prepared 3'-O-heteroaryl substituted thymidine derivatives using 5'-O-(tert-butyldimethylsilyl)thymidine. This method yielded various nucleic acid derivatives with selective arylations at specific sites (Taguchi et al., 2005).

Tritium Activity Measurement in Biological Research

The application of tritium-labeled thymidine, like 3H-TdR, has been necessary in biological research for quantifying tritium activity in tissues, as investigated by Scheuermann and Taegder (1968) (Scheuermann & Taegder, 1968).

Measurement of Bacterial Production

This compound was used in studies like those by Carman et al. (1988), to measure bacterial production, especially in aquatic environments. This involved examining the metabolic fate of labeled thymidine (Carman, Dobbs, & Guckert, 1988).

Mechanism of Action

Target of Action

3’-O-(t-butyldimethylsilyl)thymidine, also known as 1-((2R,4S,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione, is a nucleoside analog . It primarily targets basic proteins in the cell nucleus .

Mode of Action

The compound interacts with its targets by binding to these basic proteins in the cell nucleus . This interaction results in the inhibition of protein synthesis in tubule cells of the kidney and skin cancer cells .

Biochemical Pathways

The affected biochemical pathway involves the process of protein synthesis. By binding to basic proteins in the cell nucleus, 3’-O-(t-butyldimethylsilyl)thymidine inhibits the synthesis of proteins, affecting the normal functioning of tubule cells in the kidney and skin cancer cells .

Pharmacokinetics

Its chemical stability has been noted , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of 3’-O-(t-butyldimethylsilyl)thymidine’s action include the inhibition of protein synthesis in tubule cells of the kidney and skin cancer cells . This can potentially disrupt the normal functioning of these cells.

Action Environment

Its noted chemical stability suggests that it may be resistant to various environmental conditions .

Biochemical Analysis

Biochemical Properties

3’-O-(t-butyldimethylsilyl)thymidine binds to basic proteins in the cell nucleus . It has been shown to inhibit protein synthesis in tubule cells of the kidney and skin cancer cells

Cellular Effects

It has been shown to inhibit protein synthesis in tubule cells of the kidney and skin cancer cells

Molecular Mechanism

Properties

IUPAC Name |

1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O5Si/c1-10-8-18(15(21)17-14(10)20)13-7-11(12(9-19)22-13)23-24(5,6)16(2,3)4/h8,11-13,19H,7,9H2,1-6H3,(H,17,20,21)/t11-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPSNMNOIOSXSQ-YNEHKIRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332379 | |

| Record name | 3'-O-(t-butyldimethylsilyl)thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40733-27-5 | |

| Record name | 3'-O-(t-butyldimethylsilyl)thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

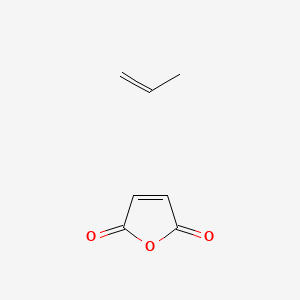

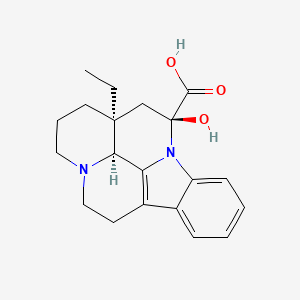

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

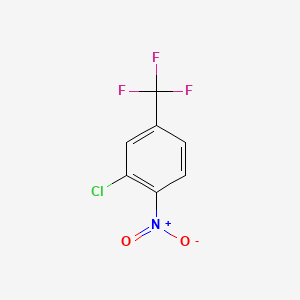

![Phenol, 4-[4-(trifluoromethyl)phenoxy]-](/img/structure/B1584683.png)